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molecular formula C14H18ClN B8392549 N-4-chlorobenzyl-2-norbornylamine

N-4-chlorobenzyl-2-norbornylamine

Cat. No. B8392549
M. Wt: 235.75 g/mol
InChI Key: VQEZGIKQGFXTPA-UHFFFAOYSA-N
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Patent
US04564638

Procedure details

24 g of N-4-chlorobenzyl-2-norbornylamine was dissolved in 400 ml of hexane, and with stirring and cooling, a solution of 8 g of ethyl isocyanate in 30 ml of hexane was added dropwise to the solution. After the addition, the temperature of the mixture was gradually raised, and it was stirred for about 3 hours at 40° C. After cooling, the precipitated crystals were suction-filtered, and recrystallized from a mixture of hexane and ethanol to give 26.7 g of the desired 1-(4-chlorobenzyl)-3-ethyl-1-(2-norbornyl)urea. mp. 132°-133° C.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][NH:7][CH:8]2[CH2:13][CH:12]3[CH2:14][CH:9]2[CH2:10][CH2:11]3)=[CH:4][CH:3]=1.[CH2:17]([N:19]=[C:20]=[O:21])[CH3:18]>CCCCCC>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]([CH:8]2[CH2:13][CH:12]3[CH2:14][CH:9]2[CH2:10][CH2:11]3)[C:20]([NH:19][CH2:17][CH3:18])=[O:21])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
ClC1=CC=C(CNC2C3CCC(C2)C3)C=C1
Name
Quantity
400 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C(C)N=C=O
Name
Quantity
30 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the mixture was gradually raised
STIRRING
Type
STIRRING
Details
it was stirred for about 3 hours at 40° C
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were suction-filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of hexane and ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CN(C(=O)NCC)C2C3CCC(C2)C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.7 g
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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